1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene
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Overview
Description
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene is a brominated derivative of naphthalene, characterized by the presence of four bromomethyl groups and four methyl groups attached to the naphthalene core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. One common method includes the reaction of 2,3,6,7-tetramethylnaphthalene with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to achieve selective bromination at the desired positions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform to facilitate the bromination process.
Chemical Reactions Analysis
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene finds applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and dendrimers, due to its ability to undergo multiple functionalizations.
Biological Studies: It is employed in the development of bioactive compounds and as a building block in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene core .
Comparison with Similar Compounds
1,4,5,8-Tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,4,5,8-Tetrakis(bromomethyl)anthracene: Similar in structure but with an anthracene core, this compound exhibits different reactivity and applications due to the extended aromatic system.
1,2,4,5-Tetrakis(bromomethyl)benzene: This compound has a benzene core and is used in the synthesis of various organic materials and ligands.
The unique arrangement of bromomethyl and methyl groups in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
62601-32-5 |
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Molecular Formula |
C18H20Br4 |
Molecular Weight |
556.0 g/mol |
IUPAC Name |
1,4,5,8-tetrakis(bromomethyl)-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C18H20Br4/c1-9-10(2)14(6-20)18-16(8-22)12(4)11(3)15(7-21)17(18)13(9)5-19/h5-8H2,1-4H3 |
InChI Key |
NBDFRDYHKMZTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1CBr)CBr)C)C)CBr)CBr)C |
Origin of Product |
United States |
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